molecular formula C12H15NO B1329684 1-Benzylpiperidin-3-one CAS No. 40114-49-6

1-Benzylpiperidin-3-one

Cat. No.: B1329684
CAS No.: 40114-49-6
M. Wt: 189.25 g/mol
InChI Key: BBQQULRBTOMLTC-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-3-one is an organic compound with the molecular formula C12H15NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom

Preparation Methods

1-Benzylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial production methods often involve more efficient and scalable processes. For instance, the compound can be synthesized using a catalytic hydrogenation process, where benzylpiperidine is hydrogenated in the presence of a palladium catalyst. This method offers high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

1-Benzylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzylpiperidine-3-one oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1-benzylpiperidine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces the corresponding amines.

Scientific Research Applications

1-Benzylpiperidin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters .

Comparison with Similar Compounds

1-Benzylpiperidin-3-one can be compared with other similar compounds, such as:

    Piperidine: The parent compound, which lacks the benzyl group and has different chemical properties.

    N-Benzylpiperidine: A closely related compound with a similar structure but different reactivity and applications.

    3-Piperidone: Another derivative of piperidine, which differs in the position of the carbonyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-benzylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQQULRBTOMLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193154
Record name 3-Piperidinone, 1-(phenylmethyl)-
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40114-49-6
Record name 3-Piperidinone, 1-(phenylmethyl)-
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Record name 40114-49-6
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Record name 3-Piperidinone, 1-(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40114-49-6
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Synthesis routes and methods I

Procedure details

A mixture of 113 g of magnesium in 200 ml of tetrahydrofuran was refluxed while a solution of 184 g of the product of Step A in 20 ml of 1,2-dibromoethane and 300 ml of tetrahydrofuran were added slowly thereto and the mixture was then refluxed for 3 hours and cooled to 30° C. to obtain a magnesium solution to which a solution of 128 g of N-benzyl-3-piperidone in 250 ml of tetrahydrofuran was added while keeping the temperature below 35° C. The mixture was refluxed for 2 hours and then was cooled to 20° C. Then one liter of an aqueous saturated ammonium chloride solution was slowly added thereto and 2 liters of ethyl acetate were added thereto. The mixture was filtered and the decanted ethyl acetate phase was washed with water, dried and evaporated to dryness. The 330 g of residue were chromatographed over silica gel and were eluted with a 9-1 cyclohexane-triethylamine mixture to obtain 218.4 g of product which was dissolved in ethyl acetate. The solution was extracted with 1 N hydrochloric acid and the aqueous phase was made alkaline by addition of ammonium hydroxide. The mixture was extracted with ethyl acetate and the organic phase was dried. 100 ml of ethyl acetate saturated with gaseous hydrogen chloride were added to the organic phase and the mixture was filtered. The recovered product was washed with ethyl acetate, with ether and dried to obtain 194 g of 1-benzyl-3-[1-benzyl-1H-indole-4 -yl]-3-piperidinol hydrochloride melting at 185° C. Crystallization from ethyl acetate containing 10% methanol yielded the pure product melting at 190° C. The free base was obtained by treating the hydrochloride salt with sodium hydroxide, extracting the aqueous phase with ethyl acetate and evaporating the organic phase to dryness.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
184 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Benzyl-3-piperidone HCl salt hydrate (33 g, 0.135 mol) was suspended in methylene chloride (200 mL), and triethylamine (21 mL, 0.15 mol) was added to the suspension; which was stirred for three hours. The resultant mixture was washed with H2O (200 mL×2) and 300 mL of brine, then dried over magnesium sulfate, filtered, and the methylene chloride was removed to give 1-Benzyl-3-piperidone.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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